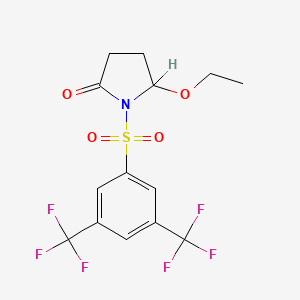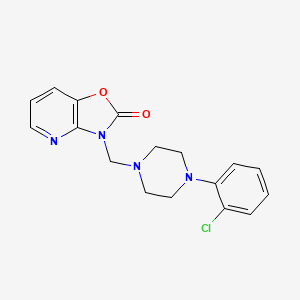
Oxazolo(4,5-b)pyridin-2(3H)-one, 3-((4-(2-chlorophenyl)-1-piperazinyl)methyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxazolo(4,5-b)pyridin-2(3H)-one, 3-((4-(2-chlorophenyl)-1-piperazinyl)methyl)- is a heterocyclic compound that features a fused oxazole and pyridine ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Oxazolo(4,5-b)pyridin-2(3H)-one, 3-((4-(2-chlorophenyl)-1-piperazinyl)methyl)- typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of a suitable precursor containing both oxazole and pyridine moieties under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained in high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or nickel may be employed to facilitate the cyclization process. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of renewable solvents, can enhance the sustainability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxazolo(4,5-b)pyridin-2(3H)-one, 3-((4-(2-chlorophenyl)-1-piperazinyl)methyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding oxazole-pyridine ketones.
Reduction: Formation of reduced oxazole-pyridine derivatives.
Substitution: Formation of substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
Oxazolo(4,5-b)pyridin-2(3H)-one, 3-((4-(2-chlorophenyl)-1-piperazinyl)methyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of Oxazolo(4,5-b)pyridin-2(3H)-one, 3-((4-(2-chlorophenyl)-1-piperazinyl)methyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazo(4,5-b)pyridine: Another heterocyclic compound with similar structural features.
Pyrazolo(3,4-b)quinolinone: Shares the fused ring system and has comparable biological activities.
Uniqueness
Oxazolo(4,5-b)pyridin-2(3H)-one, 3-((4-(2-chlorophenyl)-1-piperazinyl)methyl)- is unique due to its specific substitution pattern and the presence of the piperazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for the development of novel therapeutic agents and materials.
Eigenschaften
CAS-Nummer |
146529-60-4 |
|---|---|
Molekularformel |
C17H17ClN4O2 |
Molekulargewicht |
344.8 g/mol |
IUPAC-Name |
3-[[4-(2-chlorophenyl)piperazin-1-yl]methyl]-[1,3]oxazolo[4,5-b]pyridin-2-one |
InChI |
InChI=1S/C17H17ClN4O2/c18-13-4-1-2-5-14(13)21-10-8-20(9-11-21)12-22-16-15(24-17(22)23)6-3-7-19-16/h1-7H,8-12H2 |
InChI-Schlüssel |
ICHILAZMLXDLLU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CN2C3=C(C=CC=N3)OC2=O)C4=CC=CC=C4Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


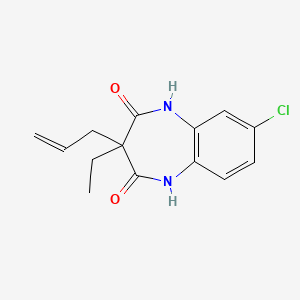
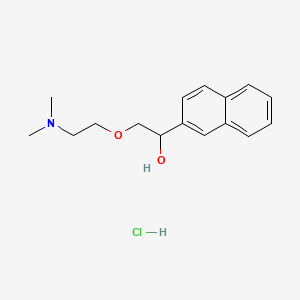
![copper ethyl (5Z)-5-[(4-ethoxycarbonyl-3,5-dimethyl-1H-pyrrol-2-yl)methylene]-2,4-dimethyl-pyrrole-3-carboxylate](/img/structure/B15187267.png)

![N'-[1-(3,4-dihydro-2H-pyridin-1-yl)-1-hydroxyethyl]-2-methylquinoline-3-carbohydrazide](/img/structure/B15187277.png)
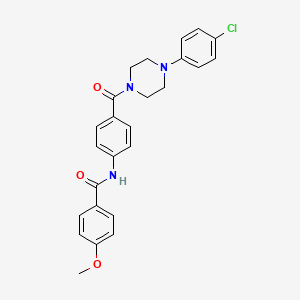
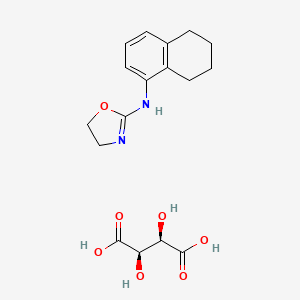
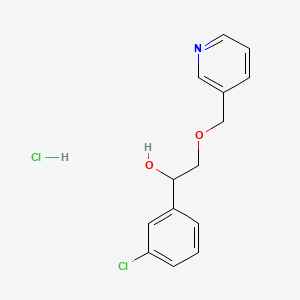
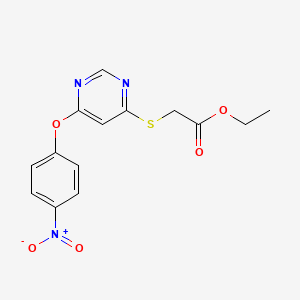
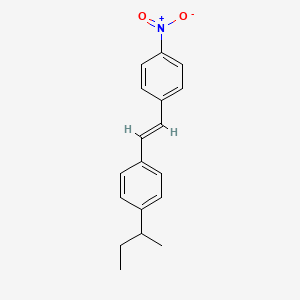
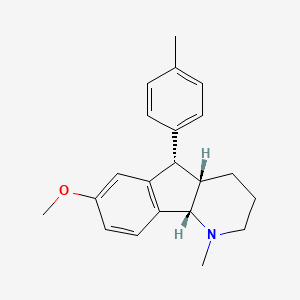
![(2R)-2-[3-[3-(4-methoxybenzoyl)-2-methyl-6-(trifluoromethoxy)indol-1-yl]phenoxy]butanoic acid;dihydrate](/img/structure/B15187329.png)
